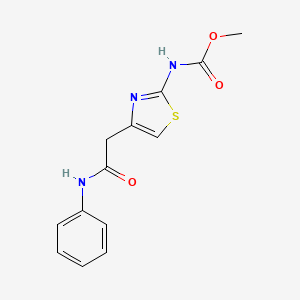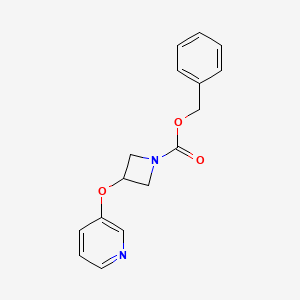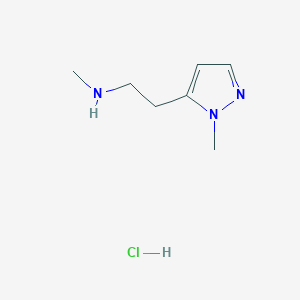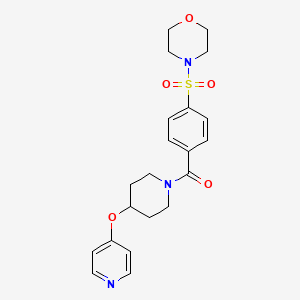
Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate” is a chemical compound with the molecular formula C13H13N3O3S. It is related to the thiazole class of compounds, which are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many biologically active compounds and have diverse biological activities .
Molecular Structure Analysis
Thiazoles, including “Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate”, have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have been shown to have anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They are used in the treatment of conditions like arthritis, tendinitis, and bursitis.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth. They are used in the treatment of infectious diseases.
Antifungal Activity
Thiazole derivatives have been reported to possess antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in any part of the body.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antitumor Activity
Thiazole derivatives have been shown to have antitumor or cytotoxic effects . Antitumor drugs are used in the treatment of cancer. They work by inhibiting the growth of tumor cells.
Neuroprotective Activity
Thiazole compounds have been reported to possess neuroprotective properties . Neuroprotective drugs are used to protect nerve cells against damage, degeneration, or impairment of function.
Direcciones Futuras
Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, the design and development of different thiazole derivatives, including “Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate”, could be a promising area for future research.
Mecanismo De Acción
Target of Action
Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate is a compound that belongs to the thiazole family . Thiazoles are known to exhibit diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing diverse effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives are known to induce various molecular and cellular effects .
Propiedades
IUPAC Name |
methyl N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-13(18)16-12-15-10(8-20-12)7-11(17)14-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFLVLKKODPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2621936.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2621939.png)
![2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide](/img/structure/B2621940.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2621943.png)
![1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2621945.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/no-structure.png)
![3-[5-amino-2-(2-methylpropyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B2621949.png)

![2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2621952.png)
![4-(3,4-Difluorophenyl)-3-(2,5-dimethylphenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2621954.png)

